Ipivivint
Overview
Description
Ipivivint is a synthetic organic compound known for its potent inhibition of CDC-like kinase (CLK) activity. It is primarily recognized as a Wnt pathway inhibitor, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . The compound has garnered significant attention in the field of cancer research due to its ability to reduce Wnt signaling in tumor cells .
Preparation Methods
Ipivivint is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific literature . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ipivivint undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ipivivint has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell proliferation, differentiation, and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit Wnt signaling in tumor cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Mechanism of Action
Ipivivint exerts its effects by inhibiting the activity of CDC-like kinases (CLK1, CLK2, and CLK3). This inhibition leads to a reduction in Wnt pathway signaling gene expression through the inhibition of CLK activity and serine and arginine-rich splicing factor (SRSF) phosphorylation . The compound disrupts spliceosome activity, which is essential for the proper splicing of pre-mRNA, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
Ipivivint is unique due to its potent inhibition of CDC-like kinases and its ability to reduce Wnt signaling in tumor cells. Similar compounds include:
SM08502: Another Wnt pathway inhibitor that shares similar properties with this compound.
CLK inhibitors: Other compounds that inhibit CDC-like kinases but may have different selectivity and potency profiles.
This compound stands out due to its high potency and specificity in inhibiting CLK activity and reducing Wnt pathway signaling .
Properties
IUPAC Name |
1-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2H-pyrazolo[3,4-b]pyridin-5-yl]pyridin-3-yl]-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN8/c1-35(2)14-15-6-17(10-28-9-15)18-8-20-24(33-34-25(20)30-11-18)26-31-22-13-29-12-21(23(22)32-26)16-4-3-5-19(27)7-16/h3-13H,14H2,1-2H3,(H,31,32)(H,30,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBUGSYNPXTSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481617-15-5 | |
Record name | Ipivivint | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481617155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPIVIVINT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIN48OE1TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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